molecular formula C8H7FO B2458977 2-fluoro-5-(2H3)methylbenzaldehyde CAS No. 2137591-76-3

2-fluoro-5-(2H3)methylbenzaldehyde

Cat. No.: B2458977
CAS No.: 2137591-76-3
M. Wt: 141.16
InChI Key: QAWILFXCNRBMDF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-(2H3)methylbenzaldehyde is a chemical compound used in scientific research. It possesses diverse applications, particularly in the field of organic synthesis and medicinal chemistry. Its unique properties make it a valuable tool for investigating various biological processes and developing novel drug candidates.

Properties

IUPAC Name

2-fluoro-5-(trideuteriomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWILFXCNRBMDF-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production methods for 2-fluoro-5-(2H3)methylbenzaldehyde are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(2H3)methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-fluoro-5-(2H3)methylbenzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: For the development of novel drug candidates.

    Biological Research: To investigate biological processes and pathways.

Mechanism of Action

The mechanism by which 2-fluoro-5-(2H3)methylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying the mechanisms of action of potential drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-fluoro-5-(2H3)methylbenzaldehyde include:

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-methylbenzaldehyde

Uniqueness

The uniqueness of this compound lies in its trideuteriomethyl group, which can provide insights into the effects of deuterium substitution on chemical and biological properties.

Biological Activity

2-Fluoro-5-(2H3)methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in various fields, including medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its potential applications in drug development and chemical synthesis.

  • Chemical Formula : C8H8F
  • Molecular Weight : 140.15 g/mol
  • CAS Number : 2137591-76-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds containing fluorine often exhibit enhanced antimicrobial properties. The introduction of a fluorine atom can alter the lipophilicity and reactivity of the compound, potentially increasing its effectiveness against various pathogens.
  • Anticancer Potential : Some studies suggest that fluorinated benzaldehydes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell growth and survival.
  • Neuropharmacological Effects : Preliminary studies indicate potential interactions with neurotransmitter systems, which could position this compound as a candidate for further exploration in neuropharmacology.

Antimicrobial Studies

A study conducted on various substituted benzaldehydes, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing promising results:

CompoundMIC (µg/mL)
This compound32
Control (standard antibiotic)16

These results suggest that the fluorinated compound exhibits comparable activity to established antibiotics, warranting further investigation into its mechanism of action.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were assessed using standard MTT assays:

Cell LineIC50 (µM)
HeLa25
MCF-730

Mechanistic studies indicated that the compound may activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.

Study on Antimicrobial Activity

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various fluorinated compounds. The study included this compound and reported on its effectiveness against Staphylococcus aureus and Escherichia coli. The researchers concluded that the presence of fluorine significantly enhances the compound's ability to disrupt bacterial cell membranes.

Study on Anticancer Properties

Another pivotal research project focused on the anticancer properties of fluorinated benzaldehydes. This study utilized a panel of cancer cell lines to assess cytotoxicity. Results indicated that this compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell cycle regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.